molecular formula C18H18BrNO4 B2466291 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide CAS No. 486993-08-2

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide

Cat. No.: B2466291
CAS No.: 486993-08-2
M. Wt: 392.249
InChI Key: CPWPDKJXSLMZST-UHFFFAOYSA-N
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Description

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromo-substituted phenoxy group, a formyl group, and a methoxy group attached to a benzene ring, along with an acetamide moiety linked to a phenylethyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the phenoxy ring.

    Formylation: Addition of a formyl group to the brominated phenoxy compound.

    Methoxylation: Introduction of a methoxy group.

    Acetamide Formation: Reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

    Phenylethyl Attachment: Coupling of the acetamide intermediate with a phenylethylamine derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates due to their structural features that may interact with biological targets.

Industry

In the industrial sector, such compounds might be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide would depend on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of the formyl and methoxy groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide: Lacks the bromine atom.

    2-(5-bromo-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide: Lacks the formyl group.

    2-(5-bromo-4-formylphenoxy)-N-(2-phenylethyl)acetamide: Lacks the methoxy group.

Uniqueness

The uniqueness of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide lies in the combination of its substituents, which can confer distinct chemical and biological properties compared to its analogs. The presence of the bromine atom, formyl group, and methoxy group in specific positions on the benzene ring can significantly influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO4/c1-23-16-9-14(11-21)15(19)10-17(16)24-12-18(22)20-8-7-13-5-3-2-4-6-13/h2-6,9-11H,7-8,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWPDKJXSLMZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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